Cas no 825-44-5 (Benzobthiophene 1,1-dioxide)
Benzobthiophene 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- Thianaphthene-1,1-dioxide
- Thianaphthene 1,1-dioxide
- Benzo[b]thiophene 1,1-dioxide
- 1-Benzothiophene 1,1-dioxide
- 1H-1lambda~6~-benzo[b]thiophene-1,1-dione
- 1H-1λ6-Benzo[b]thiophene-1,1-dione
- Benzo[b]thiophene S,S-dioxide
- Benzothiophene 1,1-dioxide
- Benzothiophene S,S-dioxide
- Benzothiophene sulfone
- NSC 82162
- Thionaphthene 1,1-dioxide
- Benzo(b)thiophene-1,1-dioxide
- AC-907/25014199
- CS-0078608
- benzo(B)thiophene S,S-dioxide
- AKOS000279664
- SY046790
- CHEMBL349894
- Benzo[b]thiophene,1-dioxide
- EN300-42002
- SCHEMBL62430
- benzo[b]thiophene-1,1-dioxide
- Benzothiophene-S,S-dioxide
- NSC82162
- F17307
- Z425439028
- NSC-82162
- PS-11807
- DTXSID00231796
- SB66878
- MFCD00052178
- C8H6O2S
- Benzo(b)thiophene 1,1-dioxide
- Benzothiophene1,1-Dioxide
- UNII-JHF9X2MG7W
- NS00038212
- PD148365
- EINECS 212-544-8
- Benzo[b]thiophene, 1,1-dioxide
- CHEBI:194821
- JHF9X2MG7W
- FT-0632998
- 825-44-5
- Maybridge1_005454
- 1lambda6-benzothiophene-1,1-dione
- 1-Benzothiophene 1,1-dioxide #
- HMS556P20
- AMY12049
- THIONAPHTHENE-1,1-DIOXIDE
- A840368
- InChI=1/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6
- 1 lambda {6}-benzothiophene-1,1-dione
- DB-056626
- STK273547
- DTXCID30154287
- Benzobthiophene 1,1-dioxide
-
- MDL: MFCD00052178
- Inchi: 1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
- InChI Key: FRJNKYGTHPUSJR-UHFFFAOYSA-N
- SMILES: O=S1(C2C(=CC=CC=2)C=C1)=O
- BRN: 116442
Computed Properties
- Exact Mass: 166.00900
- Monoisotopic Mass: 166.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 42.5A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.3123 (rough estimate)
- Melting Point: 138-142 °C
- Boiling Point: 264.41°C (rough estimate)
- Flash Point: 244°C
- Refractive Index: 1.5500 (estimate)
- PSA: 42.52000
- LogP: 2.52540
- Solubility: Not determined
Benzobthiophene 1,1-dioxide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzobthiophene 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304728-5g |
Benzobthiophene 1,1-dioxide |
825-44-5 | 97% | 5g |
¥599.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304728-250mg |
Benzobthiophene 1,1-dioxide |
825-44-5 | 97% | 250mg |
¥49.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304728-1g |
Benzobthiophene 1,1-dioxide |
825-44-5 | 97% | 1g |
¥149.90 | 2023-08-31 | |
| Chemenu | CM159927-100mg |
Benzo[b]thiophene 1,1-dioxide |
825-44-5 | 95%+ | 100mg |
$8 | 2021-06-16 | |
| Chemenu | CM159927-250mg |
Benzo[b]thiophene 1,1-dioxide |
825-44-5 | 95%+ | 250mg |
$15 | 2021-06-16 | |
| Chemenu | CM159927-1g |
Benzo[b]thiophene 1,1-dioxide |
825-44-5 | 95%+ | 1g |
$33 | 2021-06-16 | |
| Chemenu | CM159927-5g |
Benzo[b]thiophene 1,1-dioxide |
825-44-5 | 95%+ | 5g |
$112 | 2021-06-16 | |
| Chemenu | CM159927-10g |
Benzo[b]thiophene 1,1-dioxide |
825-44-5 | 95%+ | 10g |
$206 | 2021-06-16 | |
| TRC | B276748-10mg |
Benzo[b]thiophene 1,1-dioxide |
825-44-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B276748-50mg |
Benzo[b]thiophene 1,1-dioxide |
825-44-5 | 50mg |
$ 65.00 | 2022-06-07 |
Benzobthiophene 1,1-dioxide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Oxygen ; 2.5 h, 1 atm, 100 °C
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Hydrogen peroxide ; 40 °C
Production Method 6
Production Method 7
Production Method 8
2.1 Reagents: Iodosylbenzene Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol ; > 5 min, rt
Production Method 9
1.2 Reagents: Manganese oxide (MnO2) ; 10 min
Production Method 10
Production Method 11
Production Method 12
Benzobthiophene 1,1-dioxide Raw materials
Benzobthiophene 1,1-dioxide Preparation Products
Benzobthiophene 1,1-dioxide Suppliers
Benzobthiophene 1,1-dioxide Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Benzobthiophene 1,1-dioxide
Benzobthiophene 1,1-Dioxide (CAS No. 825-44-5): Properties, Applications, and Market Insights
Benzobthiophene 1,1-dioxide (CAS No. 825-44-5) is a sulfur-containing heterocyclic compound that has garnered significant attention in both academic and industrial research. This compound, also known as benzothiophene sulfone, is a versatile intermediate in organic synthesis and material science. Its unique chemical structure, featuring a fused benzene and thiophene ring with a sulfone group, makes it a valuable building block for various applications.
The chemical properties of benzobthiophene 1,1-dioxide include a molecular formula of C8H6O2S and a molecular weight of 166.19 g/mol. It typically appears as a white to off-white crystalline powder with a melting point ranging between 120-125°C. The sulfone group in benzobthiophene 1,1-dioxide enhances its polarity, making it soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and moderately soluble in alcohols.
One of the most prominent applications of benzobthiophene 1,1-dioxide is in the field of organic electronics. Researchers are increasingly exploring its potential as a key component in organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs). The compound's ability to facilitate electron transport and its thermal stability make it an attractive candidate for next-generation electronic devices.
In pharmaceutical research, benzobthiophene 1,1-dioxide derivatives have shown promise in drug discovery. The sulfone moiety often contributes to enhanced bioavailability and metabolic stability, making these derivatives valuable scaffolds for medicinal chemistry. Recent studies have investigated their potential as kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted drug development.
The synthesis of benzobthiophene 1,1-dioxide typically involves the oxidation of benzothiophene using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This process has been optimized in recent years to improve yield and purity, addressing the growing demand for high-quality benzothiophene sulfone in various industries.
From an environmental perspective, benzobthiophene 1,1-dioxide has been studied for its role in pollution remediation. Its derivatives have shown potential in breaking down certain persistent organic pollutants, making it relevant to current discussions about sustainable chemistry and green technologies.
The global market for benzobthiophene 1,1-dioxide has seen steady growth, particularly in regions with strong pharmaceutical and electronics industries. Asia-Pacific currently leads in both production and consumption, driven by increasing research activities and industrial applications. Market analysts project continued expansion as new applications emerge in energy storage and advanced materials.
Quality control is crucial for benzobthiophene 1,1-dioxide applications. Standard analytical techniques include HPLC for purity assessment and NMR spectroscopy for structural confirmation. These quality measures ensure the compound meets the stringent requirements of pharmaceutical and electronic applications.
Recent advancements in benzobthiophene 1,1-dioxide chemistry include the development of novel synthetic routes and the exploration of its coordination chemistry with transition metals. These developments open new possibilities in catalysis and materials science, keeping this compound at the forefront of chemical innovation.
For researchers working with benzobthiophene 1,1-dioxide, proper handling and storage are essential. While not classified as hazardous, it should be stored in a cool, dry place away from strong oxidizing agents. Standard laboratory safety protocols should be followed when handling this chemical.
The future of benzobthiophene 1,1-dioxide research appears promising, with ongoing investigations into its potential in organic photovoltaics, pharmaceutical intermediates, and specialty materials. As sustainability becomes increasingly important in chemical manufacturing, greener synthesis methods for this compound are likely to gain attention.
In conclusion, benzobthiophene 1,1-dioxide (CAS No. 825-44-5) represents an important class of heterocyclic compounds with diverse applications across multiple industries. Its unique properties continue to inspire research and development efforts, making it a compound of significant scientific and commercial interest in today's rapidly evolving chemical landscape.
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